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molecular formula C12H14O3 B8666283 methyl 3-cyclopropyl-5-methoxybenzoate

methyl 3-cyclopropyl-5-methoxybenzoate

Cat. No. B8666283
M. Wt: 206.24 g/mol
InChI Key: KOWSIHWWEXKBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772253B2

Procedure details

The above prepared 3-methoxy-5-trifluoromethanesulfonyloxy-benzoic acid methyl ester (0.350 g, 1.11 mmol) was dissolved under Ar in 4.5 ml of abs. toluene and 0.49 ml of water and treated successively with cyclopropyl boronic acid (0.191 g, 2 eq.), K3PO4 (1.272 g, 5.4 eq.), tricyclohexylphosphine (0.069 g, 0.22 eq.), and finally Pd(OAc)2 (0.028 g, 0.11 eq.). The reaction flask was closed with a septum and the mixture was allowed to react for 16 h at 100° C. Pouring onto crashed ice/NH4Cl, twofold extraction with AcOEt, washing with water, drying over sodium sulfate, and evaporation of the solvents, followed by flash chromatography (silica gel, hexane/AcOEt=9/1), afforded 0.221 g of the title compound as yellow oil, 97% pure according to GC-analysis.
Name
3-methoxy-5-trifluoromethanesulfonyloxy-benzoic acid methyl ester
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.191 g
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
1.272 g
Type
reactant
Reaction Step Two
Quantity
0.069 g
Type
reactant
Reaction Step Two
Quantity
0.028 g
Type
catalyst
Reaction Step Two
Name
Quantity
0.49 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[C:8](OS(C(F)(F)F)(=O)=O)[CH:7]=[C:6]([O:18][CH3:19])[CH:5]=1.[CH:21]1(B(O)O)[CH2:23][CH2:22]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>CC([O-])=O.CC([O-])=O.[Pd+2].O.C1(C)C=CC=CC=1>[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:5]=[C:6]([O:18][CH3:19])[CH:7]=[C:8]([CH:21]2[CH2:23][CH2:22]2)[CH:9]=1 |f:2.3.4.5,7.8.9|

Inputs

Step One
Name
3-methoxy-5-trifluoromethanesulfonyloxy-benzoic acid methyl ester
Quantity
0.35 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)OC)=O
Step Two
Name
Quantity
0.191 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
K3PO4
Quantity
1.272 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0.069 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
0.028 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
0.49 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved under Ar in 4.5 ml of abs
CUSTOM
Type
CUSTOM
Details
The reaction flask was closed with a septum
CUSTOM
Type
CUSTOM
Details
to react for 16 h at 100° C
Duration
16 h
ADDITION
Type
ADDITION
Details
Pouring
EXTRACTION
Type
EXTRACTION
Details
ice/NH4Cl, twofold extraction with AcOEt
WASH
Type
WASH
Details
washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate, and evaporation of the solvents

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC(=C1)OC)C1CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.221 g
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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